3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide
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Overview
Description
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide is a complex organic compound. Its structure includes several heterocyclic components, notably pyrimidine and pyridazine rings, linked by a flexible ethyl chain. Such compounds often hold significant potential in medicinal chemistry due to their diverse biological activities.
Scientific Research Applications
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide is utilized in multiple research domains:
Chemistry: : Studied for its reactive intermediates and potential as a precursor for more complex molecules.
Biology: : Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: : May serve as a catalyst or as a component in the synthesis of polymers or other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide can involve multiple steps. Starting with commercially available pyrimidine and pyridazine derivatives, initial reactions might include selective nitration and subsequent reduction to introduce the necessary functional groups. Following this, the thiophen-2-yl derivative can be incorporated via a nucleophilic substitution reaction.
Industrial Production Methods
Scaling up for industrial production would require optimizing the reaction conditions to ensure high yield and purity. This may involve adjusting solvents, catalysts, and temperature parameters. The final product would likely undergo rigorous purification processes, such as recrystallization or chromatography, to meet pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo several reactions, including:
Oxidation: : Conversion of certain functional groups to their oxidized forms.
Reduction: : Reduction of keto groups to alcohols or amines.
Substitution: : Both nucleophilic and electrophilic substitutions at various sites.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halides for nucleophilic substitution, acids for electrophilic substitutions.
Major Products
Oxidation products may include carboxylic acids or aldehydes.
Reduction typically yields alcohols or amines.
Substitution reactions yield a variety of derivatives, depending on the substituent introduced.
Mechanism of Action
The biological activity of this compound typically involves its interaction with specific enzymes or receptors. Its mechanism may include:
Molecular Targets: : Enzymes involved in nucleotide synthesis or metabolism.
Pathways Involved: : Inhibition or modulation of enzymatic activity, leading to downstream effects on cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)ethyl)acetamide
3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)propanamide
Uniqueness
The uniqueness of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide lies in its specific substitution pattern and the flexibility of its ethyl linker. This configuration may provide distinct binding properties and biological activities compared to other similar compounds, potentially leading to unique therapeutic applications.
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Properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c23-14(5-8-21-9-6-15(24)19-17(21)26)18-7-10-22-16(25)4-3-12(20-22)13-2-1-11-27-13/h1-4,6,9,11H,5,7-8,10H2,(H,18,23)(H,19,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJRSVHGYJGZMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)CCN3C=CC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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